4-(1,3-Thiazolidin-2-yl)butan-1-ol
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Overview
Description
4-(1,3-Thiazolidin-2-yl)butan-1-ol is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazolidin-2-yl)butan-1-ol typically involves the reaction of a suitable aldehyde with cysteamine (2-aminoethanethiol) under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidine ring .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often employ green chemistry approaches to enhance yield, selectivity, and purity. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts are commonly used to achieve efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazolidin-2-yl)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The thiazolidine ring can be reduced to form a thiazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the thiazolidine ring can yield a thiazolidine derivative .
Scientific Research Applications
4-(1,3-Thiazolidin-2-yl)butan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazolidin-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-(Thiazolidin-2-yl)phenol: Another thiazolidine derivative with similar biological activities.
Thiazolidin-4-one: A closely related compound with a different substitution pattern on the thiazolidine ring.
Uniqueness
4-(1,3-Thiazolidin-2-yl)butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for additional functionalization, making it a versatile building block in organic synthesis .
Properties
CAS No. |
62114-08-3 |
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Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
4-(1,3-thiazolidin-2-yl)butan-1-ol |
InChI |
InChI=1S/C7H15NOS/c9-5-2-1-3-7-8-4-6-10-7/h7-9H,1-6H2 |
InChI Key |
KKXHZECORLPBAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)CCCCO |
Origin of Product |
United States |
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